N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction.
Coupling with Phenyl Group: The benzothiazole core is then coupled with a phenyl group through electrophilic substitution reactions.
Introduction of Tosyl Group: The tosyl group is introduced through a reaction with tosyl chloride in the presence of a base such as pyridine.
Formation of Propanamide: The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, pyridine, and dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme topoisomerase I, leading to the disruption of DNA replication and cell proliferation . Additionally, it can induce apoptosis in cancer cells by activating caspase-3 and causing mitochondrial dysfunction .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylbenzamides
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide is unique due to its specific structural features, such as the presence of both a benzothiazole core and a tosyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-9-11-19(12-10-16)30(27,28)14-13-22(26)24-18-6-4-5-17(15-18)23-25-20-7-2-3-8-21(20)29-23/h2-12,15H,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJPBMMMAIJMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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